molecular formula C17H18N4O2S B2660586 N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide CAS No. 2034519-03-2

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide

Cat. No.: B2660586
CAS No.: 2034519-03-2
M. Wt: 342.42
InChI Key: PRPUVXJKYGLVCX-UHFFFAOYSA-N
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Description

N-{[3-(Thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole core, an oxadiazole ring, and a thianyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a thiosemicarbazide derivative with an appropriate carboxylic acid or its derivative under dehydrating conditions. This step often requires the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Attachment of the Thianyl Group: : The thianyl group can be introduced through a nucleophilic substitution reaction, where a suitable thianyl halide reacts with the oxadiazole intermediate.

  • Indole Core Formation: : The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions.

  • Coupling of the Indole and Oxadiazole Moieties: : The final step involves the coupling of the indole core with the oxadiazole intermediate through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the oxadiazole ring to an amine derivative.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole or oxadiazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, NaBH4, ethanol (EtOH)

    Substitution: Halides, bases (e.g., NaOH, KOH), solvents (e.g., dichloromethane, DMF)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide has a wide range of scientific research applications, including:

  • Medicinal Chemistry: : The compound has potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and neurological disorders.

  • Biological Studies: : It can be used as a probe to study biological pathways and molecular interactions, providing insights into cellular processes and mechanisms.

  • Materials Science: : The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

  • Industrial Applications: : It may be used as an intermediate in the synthesis of other complex molecules, contributing to the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to and modulating the activity of specific molecular targets, such as enzymes, receptors, or ion channels. This interaction can lead to the activation or inhibition of signaling pathways, ultimately affecting cellular functions and physiological responses.

Comparison with Similar Compounds

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide can be compared with other compounds that have similar structural features or applications. Some similar compounds include:

  • N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-3-carboxamide: : This compound differs by the position of the carboxamide group on the indole ring, which can affect its reactivity and biological activity.

  • N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxamide:

  • N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole-2-carboxamide: : The indole core is replaced by a benzimidazole ring, which can influence the compound’s binding affinity and selectivity for molecular targets.

Properties

IUPAC Name

N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-17(14-9-12-3-1-2-4-13(12)19-14)18-10-15-20-16(21-23-15)11-5-7-24-8-6-11/h1-4,9,11,19H,5-8,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPUVXJKYGLVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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